molecular formula C16H19ClN2O B5798109 1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine

1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine

Cat. No.: B5798109
M. Wt: 290.79 g/mol
InChI Key: YXLJZZJZACXLNV-UHFFFAOYSA-N
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Description

1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine is a complex organic compound that features a furan ring substituted with a 2-chlorophenyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorophenylacetic acid and furfural.

    Substitution Reaction: The furan ring is then subjected to a substitution reaction with 2-chlorophenyl groups under suitable conditions.

    Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a cyclization reaction with appropriate amines and methylation agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine
  • 1-[[5-(2-bromophenyl)furan-2-yl]methyl]-4-methylpiperazine
  • 1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-ethylpiperazine

Uniqueness

1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine is unique due to its specific substitution pattern and the presence of both furan and piperazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-18-8-10-19(11-9-18)12-13-6-7-16(20-13)14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLJZZJZACXLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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